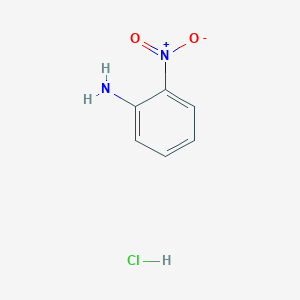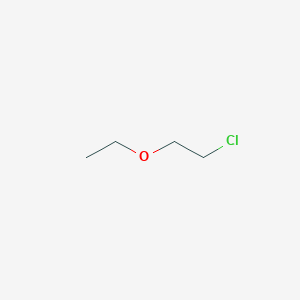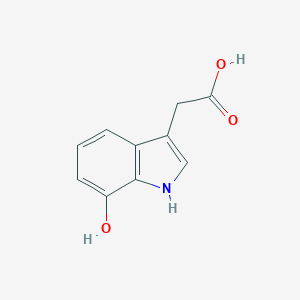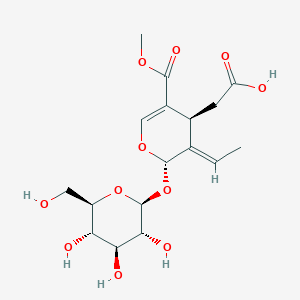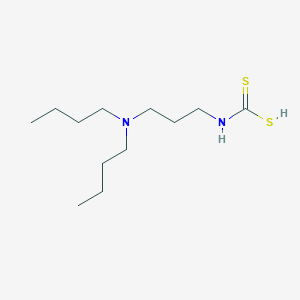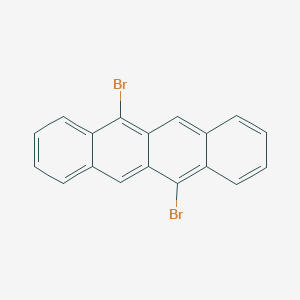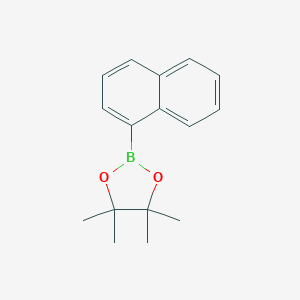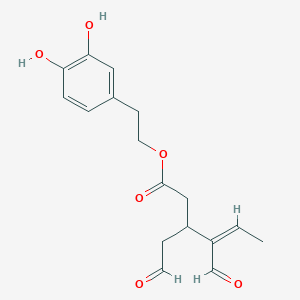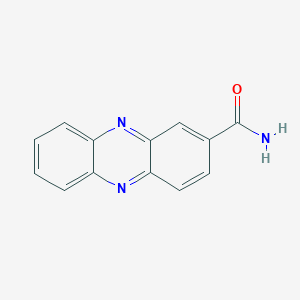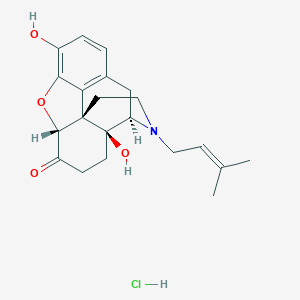
Nalmexone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalmexone hydrochloride, also known as Naltrexone HCl, is a medication used to treat alcohol and opioid addiction. It is an opioid receptor antagonist that blocks the effects of opioids in the brain. Nalmexone hydrochloride has been used for over three decades as an effective treatment for substance abuse disorders.
Mécanisme D'action
Nalmexone hydrochloride works by binding to opioid receptors in the brain and blocking the effects of opioids. It also blocks the release of dopamine, a neurotransmitter that is involved in the reward system of the brain. By blocking the effects of opioids and reducing the release of dopamine, Nalmexone hydrochloride can help to reduce cravings for opioids and alcohol.
Effets Biochimiques Et Physiologiques
Nalmexone hydrochloride has been shown to have a number of biochemical and physiological effects. It can reduce the release of dopamine, which can help to reduce the rewarding effects of opioids and alcohol. It can also reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This can help to reduce the symptoms of anxiety and depression that are often associated with substance abuse disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Nalmexone hydrochloride in lab experiments is that it is a well-established and widely used medication. This means that there is a large body of research on its effects and mechanisms of action. However, one limitation is that it can be difficult to control for individual differences in response to the medication, as different individuals may have different levels of opioid receptor activity.
Orientations Futures
There are a number of future directions for research on Nalmexone hydrochloride. One area of interest is the development of new formulations of the medication that can be administered in different ways, such as through a nasal spray or implant. Another area of interest is the use of Nalmexone hydrochloride in combination with other medications or behavioral therapies to enhance its effectiveness in treating substance abuse disorders. Additionally, further research is needed to better understand the long-term effects of Nalmexone hydrochloride on the brain and behavior.
Méthodes De Synthèse
Nalmexone hydrochloride is synthesized by reacting naltrexone base with hydrochloric acid. The reaction occurs in an organic solvent, such as isopropyl alcohol, at a controlled temperature and pressure. The resulting product is a white crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
Nalmexone hydrochloride has been used in scientific research to study the effects of opioids on the brain and behavior. It has been shown to reduce the rewarding effects of opioids, which can help to prevent relapse in individuals recovering from opioid addiction. Nalmexone hydrochloride has also been used to study the effects of alcohol on the brain and behavior.
Propriétés
Numéro CAS |
16676-27-0 |
|---|---|
Nom du produit |
Nalmexone hydrochloride |
Formule moléculaire |
C21H26ClNO4 |
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(3-methylbut-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-12(2)6-9-22-10-8-20-17-13-3-4-14(23)18(17)26-19(20)15(24)5-7-21(20,25)16(22)11-13;/h3-4,6,16,19,23,25H,5,7-11H2,1-2H3;1H/t16-,19+,20+,21-;/m1./s1 |
Clé InChI |
PJDUKHQNUMOJLL-OPHZJPRHSA-N |
SMILES isomérique |
CC(=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |
SMILES |
CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |
SMILES canonique |
CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |
Autres numéros CAS |
16676-27-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



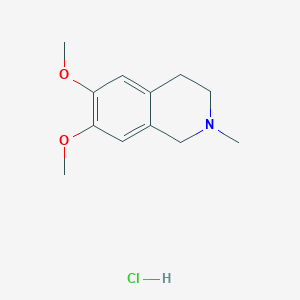



![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
